Cas no 2287317-86-4 ([3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a structurally unique hydrazine derivative featuring a bicyclo[1.1.1]pentane core functionalized with a phenylethyl substituent. This compound is of interest in medicinal chemistry and materials science due to its rigid, three-dimensional scaffold, which can enhance binding selectivity and improve physicochemical properties. The hydrazine moiety offers versatility for further derivatization, enabling applications in the synthesis of heterocycles, pharmaceuticals, or ligands. Its compact, sterically constrained framework may also contribute to enhanced metabolic stability in drug design. The compound's synthetic utility and potential for modulating steric and electronic properties make it a valuable intermediate for research and development.
[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine structure
2287317-86-4 structure
商品名:[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
CAS番号:2287317-86-4
MF:C13H18N2
メガワット:202.295423030853
CID:6417829
PubChem ID:137945118

[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 化学的及び物理的性質

名前と識別子

    • [3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
    • [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
    • 2287317-86-4
    • EN300-6762109
    • インチ: 1S/C13H18N2/c14-15-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5,15H,6-10,14H2
    • InChIKey: SHNGPTATLZTSOT-UHFFFAOYSA-N
    • ほほえんだ: N(C12CC(CCC3C=CC=CC=3)(C1)C2)N

計算された属性

  • せいみつぶんしりょう: 202.146998583g/mol
  • どういたいしつりょう: 202.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 38Ų

[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6762109-0.25g
[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287317-86-4 95.0%
0.25g
$1708.0 2025-03-13
Enamine
EN300-6762109-0.05g
[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287317-86-4 95.0%
0.05g
$1560.0 2025-03-13
Enamine
EN300-6762109-5.0g
[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287317-86-4 95.0%
5.0g
$5387.0 2025-03-13
Enamine
EN300-6762109-10.0g
[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287317-86-4 95.0%
10.0g
$7988.0 2025-03-13
Enamine
EN300-6762109-1.0g
[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287317-86-4 95.0%
1.0g
$1857.0 2025-03-13
Enamine
EN300-6762109-2.5g
[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287317-86-4 95.0%
2.5g
$3641.0 2025-03-13
Enamine
EN300-6762109-0.1g
[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287317-86-4 95.0%
0.1g
$1635.0 2025-03-13
Enamine
EN300-6762109-0.5g
[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287317-86-4 95.0%
0.5g
$1783.0 2025-03-13

[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 関連文献

[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazineに関する追加情報

Professional Introduction to [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine (CAS No: 2287317-86-4)

[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2287317-86-4, represents a fascinating example of how intricate molecular architectures can be leveraged to develop novel pharmacological agents.

The molecular structure of [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine features a bicyclo[1.1.1]pentanyl core, which is a cyclic hydrocarbon with three rings connected in a specific geometric arrangement. This core structure imparts unique steric and electronic properties to the molecule, making it a valuable scaffold for drug design. The presence of a hydrazine group at one end of the molecule further enhances its reactivity and potential biological activity.

In recent years, there has been growing interest in exploring the pharmacological potential of hydrazine derivatives due to their ability to interact with various biological targets. [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, with its distinctive structural features, has been investigated for its potential applications in the development of therapeutic agents targeting neurological disorders, inflammatory conditions, and other diseases.

One of the most compelling aspects of this compound is its ability to modulate enzyme activity and receptor binding. The bicyclo[1.1.1]pentanyl moiety provides a rigid framework that can be fine-tuned to optimize binding affinity and selectivity, while the hydrazine group offers multiple sites for chemical modification and functionalization. These features make [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine an attractive candidate for further investigation in medicinal chemistry.

Recent studies have demonstrated that derivatives of hydrazine can exhibit potent anti-inflammatory and analgesic properties. For instance, modifications to the phenylethyl substituent have shown promising results in reducing inflammation and pain without significant side effects. This has prompted researchers to explore the potential of [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine as a lead compound for developing new-generation therapeutics.

The synthesis of [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the formation of the bicyclo[1.1.1]pentanyl core, followed by functionalization with the phenylethyl group and introduction of the hydrazine moiety at the appropriate position on the molecule.

Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in characterizing the structure of this compound and understanding its interactions with biological targets. These techniques provide detailed insights into the molecular geometry, electronic distribution, and conformational preferences of [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, which are crucial for rational drug design.

The pharmacokinetic properties of [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine are also an important consideration in its development as a therapeutic agent. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting potential for both oral and parenteral administration routes.

In conclusion, [3-(2-Phenylethyl)-bicyclo[][]][]hydrazine] (CAS No: 2287317-86-4) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activity

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